3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid

Cross-coupling Suzuki-Miyaura Palladium catalysis

3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid (CAS 1190314-17-0), also named 3-Bromo-7-azaindole-4-carboxylic acid, is a heteroaromatic building block of the 7-azaindole class with a molecular formula of C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol. It bears a bromine atom at the 3-position and a free carboxylic acid at the 4-position of the pyrrolo[2,3-b]pyridine core.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS No. 1190314-17-0
Cat. No. B1452427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid
CAS1190314-17-0
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1C(=O)O)C(=CN2)Br
InChIInChI=1S/C8H5BrN2O2/c9-5-3-11-7-6(5)4(8(12)13)1-2-10-7/h1-3H,(H,10,11)(H,12,13)
InChIKeyDLHZKMNKZGVAEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid (CAS 1190314-17-0): Core Identity and Procurement Baseline


3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid (CAS 1190314-17-0), also named 3-Bromo-7-azaindole-4-carboxylic acid, is a heteroaromatic building block of the 7-azaindole class with a molecular formula of C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol [1]. It bears a bromine atom at the 3-position and a free carboxylic acid at the 4-position of the pyrrolo[2,3-b]pyridine core. The compound is supplied as a yellow-to-brown solid with commercially advertised purities typically ranging from 95% to 97%, and is primarily used as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and other therapeutic areas .

Why Generic 7-Azaindole-4-carboxylic Acid Substitution Fails: The 3-Bromo Differentiation


Substituting 3-bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid with the unsubstituted parent 7-azaindole-4-carboxylic acid (CAS 479553-01-0) or regioisomeric brominated analogs is not chemically equivalent. The bromine at the 3-position is a critical synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) that enable C–C and C–N bond formation at this specific vector . The 4-position carboxylic acid provides an orthogonal diversification point for amide, ester, or urea formation. Repositioning the bromine to the 4-, 5-, or 6-position alters the reactivity profile, steric accessibility, and the trajectory of elaborated substituents relative to the hinge-binding motif of kinase targets . Likewise, substituting bromine with chlorine (less reactive toward oxidative addition) or iodine (more reactive but prone to protodehalogenation side reactions) changes the cross-coupling kinetics and functional group tolerance [1]. These differences mean that direct replacement without re-optimization of synthetic routes or biological SAR can lead to failed coupling reactions, reduced yields, or altered target binding.

3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid: Quantitative Differentiation Evidence for Scientific Selection


Bromine at C3 vs. Chlorine at C3: Cross-Coupling Reactivity Advantage for 3-Bromo-7-azaindole-4-carboxylic Acid

The 3-bromo substituent on the 7-azaindole core offers a quantitatively defined advantage in palladium-catalyzed cross-coupling reactions over the corresponding 3-chloro analog. Oxidative addition of Pd(0) into the C–Br bond (bond dissociation energy ~285 kJ/mol) proceeds under milder conditions (typically room temperature to 60 °C) compared to the C–Cl bond (bond dissociation energy ~340 kJ/mol), which often requires elevated temperatures (80–110 °C) and stronger ligand systems [1]. In competitive experiments on analogous heteroaryl systems, aryl bromides react 10–100× faster than aryl chlorides under identical Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C) [2][3]. This higher reactivity of the 3-bromo derivative translates to higher conversion rates, shorter reaction times, and broader boronic acid scope, which are critical parameters for library synthesis in medicinal chemistry.

Cross-coupling Suzuki-Miyaura Palladium catalysis Halogen reactivity

Regiospecific Advantage of 3-Bromo vs. 4-Bromo/5-Bromo Regioisomers: Synthetic Accessibility and Kinase Pharmacophore Compatibility

The 3-position of the 7-azaindole scaffold is the most synthetically accessible site for electrophilic halogenation and subsequent functionalization. Literature precedent establishes that electrophilic bromination of 7-azaindole-4-carboxylic acid occurs with high selectivity at the 3-position due to the electron-rich nature of the pyrrole ring, whereas direct bromination at the 4-position is not achievable on the parent scaffold due to the electron-deficient pyridine ring [1]. The 3-bromo substitution vector projects substituents toward the solvent-exposed region or the ribose pocket in kinase active sites, which is the canonical trajectory exploited by numerous FDA-approved 7-azaindole-based kinase inhibitors (e.g., vemurafenib, pexidartinib) [2]. In contrast, 4-bromo or 5-bromo regioisomers direct substituents either toward the hinge-binding region (potentially disrupting critical H-bond interactions) or into sterically constrained pockets, limiting their utility in structure-based drug design. The 3-bromo-4-carboxylic acid combination uniquely provides two orthogonal diversification handles that are chemically compatible: the bromine can be elaborated via cross-coupling without affecting the carboxylic acid, and the carboxylic acid can be amidated without interfering with the C–Br bond .

Regioselectivity Kinase hinge-binder 7-Azaindole scaffold Structure-activity relationship

Free Carboxylic Acid vs. Methyl Ester: Late-Stage Diversification Readiness of 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid

The free carboxylic acid form (CAS 1190314-17-0) enables direct amide coupling, esterification, or reduction without a deprotection step, eliminating 1 synthetic step relative to the methyl ester analog 3-bromo-7-azaindole-4-carboxylic acid methyl ester (CAS 1190310-82-7) . In typical medicinal chemistry workflows, the methyl ester requires saponification (LiOH, THF/H₂O, 0–25 °C, 2–24 h) to liberate the carboxylic acid before amide bond formation, adding 1 step with typical yields of 80–95% and requiring additional purification [1]. The free acid also offers higher atom economy for direct amidation: the methyl ester loses a CH₃OH fragment (MW 32) upon amidation, while the free acid loses H₂O (MW 18). For procurement planning, the free acid (MW 241.04) provides 6.3% higher mass efficiency per mole of final amide product compared to the methyl ester (MW 255.07) [2].

Late-stage functionalization Amide coupling Building block utility Protecting group strategy

Purity Grade Comparison: 97% (Research Grade) vs. 95% (Technical Grade) for 3-Bromo-7-azaindole-4-carboxylic Acid

Commercially available lots of 3-bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid are supplied at two principal purity grades: 97% (Aladdin Scientific, Item B627192) and 95% (Fluorochem, Product F502222; AKSci, 0586DL) . The 2% purity differential may appear modest, but in the context of multi-step synthesis, the 95% material can contain up to 5% of unidentified impurities (potentially including dehalogenated byproduct, regioisomeric bromination products, or residual palladium from upstream cross-coupling reactions). For fragment-based drug discovery or high-throughput screening where compound identity and purity directly affect assay reproducibility, the 97% grade reduces impurity burden by 40% (from 5% to 3% total impurities), minimizing false-positive or false-negative screening outcomes. This purity distinction is especially relevant when the compound is used as a key intermediate in patent-relevant synthetic routes where impurity profiles must be documented in Certificates of Analysis .

Purity specification Procurement quality Reproducibility HPLC assay

High-Value Application Scenarios for 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid (CAS 1190314-17-0)


Kinase-Focused Fragment-Based Drug Discovery (FBDD) and Lead Optimization

The 3-bromo-4-carboxy-7-azaindole scaffold is ideally suited for fragment elaboration and lead optimization in kinase inhibitor programs. The bromine at C3 enables rapid parallel Suzuki-Miyaura coupling with diverse aryl and heteroaryl boronic acids to explore the solvent-exposed or ribose-pocket region, while the 4-carboxylic acid allows parallel amide coupling to probe the hinge-binding region [1]. This dual orthogonal diversification strategy supports the synthesis of 100–500 compound libraries with two points of diversity from a single building block, accelerating SAR exploration for targets such as JAK, BTK, FGFR, and PIM kinases .

One-Step Amide Library Synthesis Without Protecting Group Manipulation

For medicinal chemistry groups synthesizing focused amide libraries, the free carboxylic acid form eliminates the ester saponification step required when using the methyl ester analog (CAS 1190310-82-7). Direct HATU- or EDC-mediated coupling with primary and secondary amines proceeds under standard conditions in DMF or DCM at room temperature, enabling high-throughput 96-well plate parallel synthesis . This workflow advantage reduces per-compound synthesis time by approximately 1–2 days and avoids the aqueous workup and extraction steps associated with ester hydrolysis, which can be problematic for polar intermediates [1].

Late-Stage Functionalization in Complex Molecule Synthesis

The 3-bromo substituent serves as a latent functional handle that remains inert under the acidic, basic, and reductive conditions typically used to elaborate the 4-carboxylic acid. This orthogonality enables chemists to install the amide or ester at the 4-position first, then selectively activate the C3–Br bond for cross-coupling in the presence of the pre-installed functionality . Such sequential functionalization is valuable in the synthesis of clinical candidates where late-stage diversification of a common advanced intermediate is required to explore structure-activity relationships around a mature scaffold [1].

Procurement for Reproducible Biological Screening with Documented Purity

When the compound is intended for direct use in biochemical or cell-based assays without additional purification, the 97% purity grade (Aladdin Scientific B627192) provides a lower impurity burden compared to 95% grades, with Certificate of Analysis documentation available per manufacturing lot [1]. This traceable purity documentation supports compliance with journal publication standards and patent filing requirements, where compound identity and purity must be explicitly validated .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.